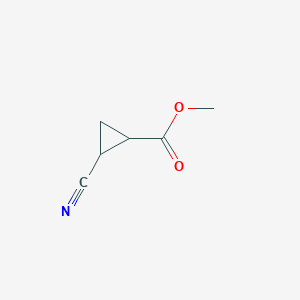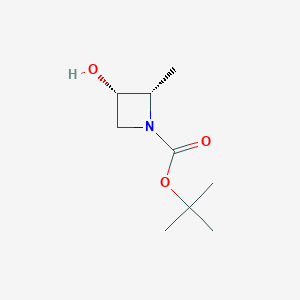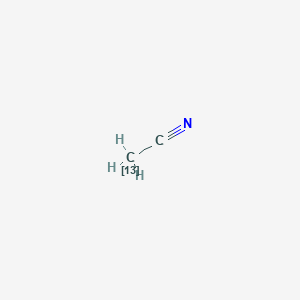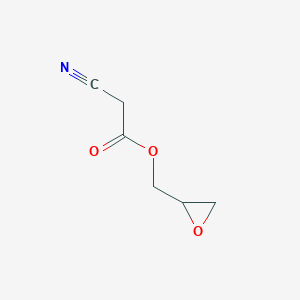
4-Fluoro-1-methoxy-2-naphthaldehyde
Vue d'ensemble
Description
4-Fluoro-1-methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H9FO2 It is a derivative of naphthaldehyde, where the naphthalene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 1-position
Applications De Recherche Scientifique
4-Fluoro-1-methoxy-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly with enzymes that act on aldehyde or methoxy groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Safety and Hazards
This compound is classified as Aquatic Chronic 3, indicating potential long-term adverse effects in the aquatic environment . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methoxy-2-naphthaldehyde typically involves the introduction of the fluorine and methoxy groups onto the naphthalene ring. One common method is through the aromatic nucleophilic substitution reaction (SNAr) of 4-fluoro-1-naphthaldehyde with a methoxy group donor. The reaction is usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the methoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-1-methoxy-2-naphthaldehyde undergoes several types of chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the fluorine atom with various nucleophiles, such as thiolates or amines.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophiles: Thiolates, amines, and alkoxides are common nucleophiles used in SNAr reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted naphthaldehyde derivatives can be formed.
Oxidation Products: 4-Fluoro-1-methoxy-2-naphthoic acid.
Reduction Products: 4-Fluoro-1-methoxy-2-naphthyl alcohol.
Mécanisme D'action
The mechanism of action of 4-Fluoro-1-methoxy-2-naphthaldehyde largely depends on the specific chemical reactions it undergoes. In SNAr reactions, the fluorine atom is displaced by a nucleophile through a concerted mechanism involving a single transition state . The presence of the methoxy group can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-1-naphthaldehyde: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
4-Methoxy-1-naphthaldehyde: Lacks the fluorine atom, which affects its chemical properties and reactivity.
1-Fluoro-2-naphthaldehyde: Fluorine atom is positioned differently, leading to variations in chemical behavior.
Uniqueness
4-Fluoro-1-methoxy-2-naphthaldehyde is unique due to the combined presence of both fluorine and methoxy groups on the naphthalene ring. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
Propriétés
IUPAC Name |
4-fluoro-1-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-15-12-8(7-14)6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVVDIVKCOECIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)


![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)

![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)


